Ethyl 2-chloro-5-formylbenzoate
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Overview
Description
Ethyl 2-chloro-5-formylbenzoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the 5-position and a chloro group at the 2-position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-formylbenzoate can be synthesized through several methods. One common synthetic route involves the chlorination of ethyl 5-formylbenzoate. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the 2-position of the benzene ring.
Another method involves the formylation of ethyl 2-chlorobenzoate. This can be achieved using the Vilsmeier-Haack reaction, where ethyl 2-chlorobenzoate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products Formed
Oxidation: Ethyl 2-chloro-5-carboxybenzoate.
Reduction: Ethyl 2-chloro-5-hydroxymethylbenzoate.
Substitution: Ethyl 2-methoxy-5-formylbenzoate (in the case of methoxylation).
Scientific Research Applications
Ethyl 2-chloro-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl 2-chloro-5-formylbenzoate can be compared with other similar compounds such as:
Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It is also used as an intermediate in organic synthesis.
Ethyl 2-chlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-formylbenzoate:
The uniqueness of this compound lies in the presence of both the chloro and formyl groups, which provide a combination of reactivity and functionality that can be exploited in various chemical and biological applications.
Biological Activity
Ethyl 2-chloro-5-formylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol. It features a chloro group and a formyl group attached to a benzoate structure, which contributes to its reactivity and potential biological applications. The synthesis of this compound typically involves the formylation of ethyl 2-chloro-5-carboxybenzoate, utilizing standard organic synthesis techniques such as Friedel-Crafts acylation or Vilsmeier-Haack reaction .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 64 µg/mL, showcasing significant antibacterial activity .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 64 | Staphylococcus aureus, E. coli |
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor activity against several cancer cell lines. The compound was tested against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines using the MTT assay. Results indicated a dose-dependent cytotoxic effect, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Effect |
---|---|---|
Patu8988 | 15 | Cytotoxicity |
ECA109 | 20 | Cytotoxicity |
SGC7901 | 18 | Cytotoxicity |
The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
Case Studies
- Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of this compound in combination with other antimicrobial agents. The combination therapy showed enhanced effectiveness against resistant strains of bacteria, indicating a synergistic effect that could be exploited in clinical settings.
- Anticancer Research : In another study, researchers evaluated the compound's effect on cell cycle progression in SGC7901 cells. The results demonstrated that treatment with this compound led to G1 phase arrest, suggesting it interferes with cell cycle regulation mechanisms .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
ethyl 2-chloro-5-formylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |
InChI Key |
MTJQYJLUSRLEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)Cl |
Origin of Product |
United States |
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